METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE
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Overview
Description
METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE is a chemical compound with the molecular formula C10H10N4O2S It is a derivative of benzoate and contains a tetrazole ring substituted with a methylsulfanyl group
Preparation Methods
The synthesis of METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethylene glycol and reagents such as hydroxylamine hydrochloride.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring and the methylsulfanyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE can be compared with similar compounds such as:
Methyl 4-(methylsulfanyl)benzoate: This compound lacks the tetrazole ring and has different chemical properties.
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound has a methoxy group instead of the tetrazole ring, leading to different reactivity and applications.
4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride: This compound has a triazole ring instead of a tetrazole ring, affecting its biological activity and chemical behavior.
Properties
IUPAC Name |
methyl 4-(5-methylsulfanyltetrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-16-9(15)7-3-5-8(6-4-7)14-10(17-2)11-12-13-14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFJNSGWNAALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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